Acephate

Übersicht

Beschreibung

Acephate is an organophosphate insecticide widely used in agriculture to control a variety of insect pests. It is known for its systemic action, meaning it is absorbed by plants and can control pests that feed on treated plants. This compound is particularly effective against chewing and sucking insects such as aphids, thrips, and leafhoppers .

Wirkmechanismus

Target of Action

Acephate is an organophosphate insecticide that primarily targets the nervous system of insects . It achieves this by inhibiting the acetylcholinesterase (AChE) enzyme . This enzyme is crucial for the proper functioning of the nervous system, and its inhibition leads to over-activity in the nerves, muscles, or brain .

Mode of Action

This compound kills target insects when they touch it or consume it . When ingested by insects, their bodies convert this compound into a more potent insecticide called methamidophos . This conversion is less efficient in mammals, making this compound less toxic to them .

Biochemical Pathways

This compound and its intermediate methamidophos are degraded through various biochemical pathways . Microorganisms capable of degrading methamidophos or this compound have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis . Enzymes related to this compound and/or methamidophos biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase .

Pharmacokinetics

In humans and other mammals, about three-quarters of the this compound moves through the body unchanged . Some is broken down into smaller chemicals, and a very small amount converts to methamidophos . In rats, most this compound was cleared through the urine, with small amounts cleared through the feces or exhaled breath .

Result of Action

The primary result of this compound’s action is the over-activity in the nerves, muscles, or brain due to the inhibition of the AChE enzyme . This over-activity can lead to symptoms such as tremors, fatigue, and nausea . Long-term exposure to this compound and methamidophos in non-target organisms results in severe poisonous effects .

Action Environment

This compound and methamidophos are very mobile in soil, moving with water easily . . The half-life of this compound ranged from 4.5 to 32 days in soil . The environmental conditions, such as soil type and moisture levels, can influence the degradation rate of this compound .

Wissenschaftliche Forschungsanwendungen

Acephate has a wide range of scientific research applications. In agriculture, it is used to control pests in crops such as maize, cotton, and soybeans . In environmental science, it is studied for its degradation pathways and the impact of its residues on soil and water . In microbiology, researchers investigate the microbial degradation of this compound and its intermediate products to develop eco-friendly pest control methods . Additionally, this compound is used in studies related to its toxicological effects on non-target organisms, including humans .

Biochemische Analyse

Biochemical Properties

Acephate interacts with several enzymes and proteins. Enzymes related to this compound biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase . Through quantitative polymerase chain reaction (qPCR) analysis, acetylcholinesterase 2 (AChE2) and esterase 1 (EST1) were found to be metabolic enzymes involved in the process of allogenic biological detoxification of organophosphate pesticides .

Cellular Effects

Long term exposure to this compound and methamidophos in non-target organisms results in severe poisonous effects . These effects promote the necessity of removing this compound from the environment .

Molecular Mechanism

This compound is degraded to methamidophos through hydrolysis of the amide linkage, after which methamidophos is degraded to some small molecules, which can be metabolized easily by the bacterium .

Temporal Effects in Laboratory Settings

The half-life of this compound ranges from 3 to 6 days in soil, groundwater, and plants, but it can be increased significantly in some cases .

Dosage Effects in Animal Models

The toxicological effects of this compound and/or methamidophos on aquatic and land animals, including humans are reviewed . These effects promote the necessity of removing this compound from the environment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is degraded to methamidophos through hydrolysis of the amide linkage, after which methamidophos is degraded to some small molecules, which can be metabolized easily by the bacterium .

Transport and Distribution

This compound and methamidophos are both highly soluble in water . This means that when analyzing these agricultural chemicals in water, the styrene-diphenyl copolymer column used for solid phase extraction of residual agricultural chemicals in water can only achieve low recovery .

Subcellular Localization

Given its solubility in water, it is likely to be found throughout the cell .

Vorbereitungsmethoden

Acephate is synthesized through a reaction involving dimethyl phosphorochloridothioate and acetamide. The synthesis process starts with the chlorination of dimethyl phosphorochloridothioate, which is then reacted with acetamide to form this compound . Industrial production methods often involve the use of high-throughput sample preparation techniques, such as 96-well plate automated extraction and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to ensure high accuracy and precision in the final product .

Analyse Chemischer Reaktionen

Acephate undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. Common reagents used in these reactions include ultraviolet/titanium dioxide (UV/TiO2) for photocatalysis and hydrogen peroxide (H2O2) for oxidation . Major products formed from these reactions include methamidophos, a more toxic intermediate, and other smaller molecules that can be further metabolized by microorganisms .

Vergleich Mit ähnlichen Verbindungen

Acephate is often compared with other organophosphate insecticides such as malathion and dimethoate. While all these compounds inhibit acetylcholinesterase, this compound is unique in its systemic action and its ability to be absorbed by plants . This makes it particularly effective against pests that feed on plant tissues. Similar compounds include methamidophos, malathion, and dimethoate .

Eigenschaften

IUPAC Name |

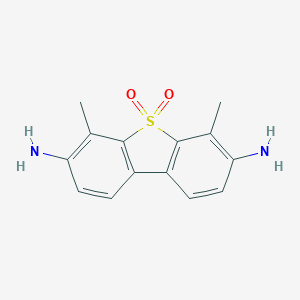

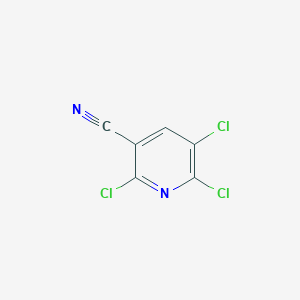

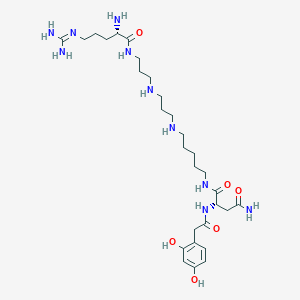

N-[methoxy(methylsulfanyl)phosphoryl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYVMFAVPKPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO3PS | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023846 | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acephate appears as a white solid. Used as a contact and systemic insecticide., Colorless to white solid; [HSDB] Colorless crystalline solid with a stench; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubilities in various solvents. [Table#6047], Low solubility in aromatic solvents., In water, 818,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 79 | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35, 1.4 g/cm³ | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000017 [mmHg], 1.7X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 0.0002 | |

| Record name | Acephate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Many of the more recently introduced organophosphorus esters (acephate ...) are less tenacious inhibitors of nervous tissue acetylcholinesterase, the phosphorylated enzyme being more readily and spontaneously dissociated., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, 1. The molecular composition of acetylcholinesterase (acetylcholinesterase) obtained from cockroach neural, and rat brain tissues was different. Vertebrate enzyme exhibited a higher degree of polymerization than insect enzyme. 2. Acephate was a potent inhibitor of cockroach acetylcholinesterase, but a poor inhibitor of rat acetylcholinesterase. Unlike acephate, methamidophos was a potent inhibitor of both cockroach and rat enzymes. Acephate exhibited greater affinity for the cockroach acetylcholinesterase than for the rat acetylcholinesterase, and acephate phosphorylated the cockroach acetylcholinesterase several times faster than the rat enzyme. The rate of phosphorylation of insect and rat acetylcholinesterase was similar in the presence of methamidophos. Solubilization of acetylcholinesterase by Triton X-100 altered the kinetics of inhibition of rat acetylcholinesterase by acephate. However, solubilization did not alter the kinetics of inhibition of rat acetylcholinesterase by methamidophos or the kinetics of inhibition of cockroach acetylcholinesterase by acephate or methamidophos. 3. The mechanism of acephate cockroach acetylcholinesterase interaction was different than the mechanism of acephate rat acetylcholinesterase interaction. It is proposed that both the rat and cockroach enzyme may contain, along with the anionic and esteratic sites, an "electron deficient" binding site which may exhibit selectivity for acephate and nefopam. The electron deficient site in rat acetylcholinesterase has allosteric properties, whereas the cockroach acetylcholinesterase does not. It is also proposed that the electron deficient site in cockroach acetylcholinesterase may be situated in or adjacent to the active site and, therefore, acephate may be bound to the electron deficient site such that the phosphate moiety of acephate interacts with the enzyme's "esteratic" site. Although nefopam also bound to the electron deficient site in cockroach acetylcholinesterase, it did not inhibit the enzyme. This study also indicated that the electron deficient site in rat acetylcholinesterase may be peripheral to the active site, and that the binding of acephate to this site prevented the phosphorylation by methamidophos of the rat acetylcholinesterase. Unlike acephate, methamidophos specifically bound to the active site in both the rat and cockroach acetylcholinesterase. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Colorless to white solid | |

CAS No. |

30560-19-1 | |

| Record name | ACEPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acephate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30560-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acephate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030560191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acephate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acephate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y417O444D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-89 °C /Technical grade 82-90% purity/, 92-93 °C | |

| Record name | ACEPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACEPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acephate exert its insecticidal effect?

A1: this compound itself possesses weak anticholinesterase activity. It exerts its toxicity primarily through its conversion to methamidophos, a more potent acetylcholinesterase (AChE) inhibitor [, , ].

Q2: What is the role of methamidophos in this compound toxicity?

A2: Methamidophos, the primary metabolite of this compound, irreversibly binds to the active site of AChE, an enzyme crucial for nerve impulse transmission. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and ultimately resulting in insect death [, , ].

Q3: Are there differences in this compound toxicity among species?

A3: Yes, this compound exhibits selective toxicity. While it is highly toxic to insects, it is considered relatively safe for mammals due to a unique metabolic pathway. In mammals, methamidophos inhibits the carboxyamidase responsible for converting this compound to methamidophos, effectively acting as a self-limiting mechanism []. This feedback loop limits the accumulation of the toxic metabolite, reducing its toxicity in mammals compared to insects.

Q4: How does this compound affect the immune system?

A4: Studies in mice suggest that short-term oral administration of this compound might impact immune function, potentially affecting leukocyte activity and increasing susceptibility to bacterial infections []. Further research is needed to fully understand these effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H10NO3PS, and its molecular weight is 183.19 g/mol.

Q6: What is the stability of this compound under different environmental conditions?

A6: this compound is relatively stable in acidic and neutral aqueous solutions but degrades rapidly in alkaline conditions [, ]. Temperature also influences its degradation rate, with higher temperatures generally leading to faster degradation [, , ].

Q7: How does soil type affect the persistence of this compound?

A7: The persistence of this compound in soil varies depending on factors like soil type, pH, and organic matter content. Research shows that this compound degrades faster in alkaline soils [] and sandy loam soils compared to clay loam soils [].

Q8: Are there any formulation strategies to improve this compound's efficacy or stability?

A8: Yes, encapsulation of this compound in materials like pearl cornstarch or corn flour granules has been explored to create slow-release formulations. These formulations aim to extend the duration of pest control and potentially reduce environmental impact [].

Q9: How is this compound absorbed, distributed, metabolized, and excreted in organisms?

A9: In plants, foliarly applied this compound is rapidly absorbed into leaf tissue []. It is primarily metabolized to methamidophos and exhibits limited translocation to fruits or flowers [, ]. In mammals, this compound is rapidly absorbed and distributed after ingestion. It undergoes biotransformation in the liver, with methamidophos being the primary metabolite. Both this compound and methamidophos are then excreted mainly through urine [, ].

Q10: How long does it take for this compound to be eliminated from the body?

A10: this compound is rapidly metabolized and eliminated from the body. Studies in rats indicate a half-life of less than 24 hours for both this compound and methamidophos [].

Q11: Does this compound accumulate in any particular organs or tissues?

A11: Research suggests that this compound and its metabolite methamidophos can cross the blood-brain barrier and accumulate in the brain, potentially contributing to its neurotoxic effects [].

Q12: What are the known toxic effects of this compound in animals?

A12: this compound exposure in animals can lead to a range of adverse effects, primarily due to its anticholinesterase activity. Symptoms include tremors, salivation, respiratory distress, paralysis, and death [, ].

Q13: Are there long-term health effects associated with this compound exposure?

A13: Studies have shown that chronic exposure to sub-lethal doses of this compound can induce oxidative stress, tissue damage, and genotoxicity in Drosophila melanogaster []. Further research is needed to establish the long-term effects of this compound exposure in humans.

Q14: Does this compound have carcinogenic potential?

A14: A recent study presented at the American Association for Cancer Research (AACR) suggested a potential link between in utero exposure to this compound and an increased risk of developing testicular germ cell cancer (TGCT) in adolescent Latino boys in California []. Further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Q15: Have cases of insect resistance to this compound been reported?

A15: Yes, resistance to this compound has been reported in several insect species, including cotton leafhoppers []. This resistance poses a challenge for pest management and highlights the need for alternative control strategies.

Q16: What are the mechanisms of this compound resistance in insects?

A16: Resistance mechanisms can involve enhanced detoxification, target site insensitivity, or behavioral avoidance. Studies suggest that increased carboxylesterase activity might contribute to this compound resistance in some aphid populations [].

Q17: What analytical methods are used to detect and quantify this compound and methamidophos?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used to detect and quantify this compound and methamidophos residues in various matrices, including water, soil, and agricultural products [, , , ].

Q18: What are the challenges associated with analyzing this compound and methamidophos residues?

A18: this compound can degrade during analysis, potentially leading to inaccurate results. Adding acetic acid during sample preparation can prevent its adsorption to the GC injection port, improving the accuracy and precision of the analysis [].

Q19: What is the environmental fate of this compound?

A19: this compound can persist in the environment, posing risks to non-target organisms. It degrades through various pathways, including hydrolysis, photolysis, and microbial degradation. The primary metabolite, methamidophos, can also persist and contribute to environmental contamination [, ].

Q20: What are the ecotoxicological effects of this compound?

A20: this compound is highly toxic to bees and other beneficial insects []. Its presence in aquatic environments can harm fish and other aquatic organisms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)